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Compound of Interest

Compound Name: (2-Methylisoindolin-5-yl)methanol

CAS No.: 439691-87-9

Cat. No.: B2438985

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of (2-Methylisoindolin-5-yl)methanol, a key building block in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering both theoretical insights and practical, field-proven

methodologies for the structural elucidation of this and related isoindoline derivatives. While

direct experimental spectra for this specific molecule are not publicly available, this guide

synthesizes predicted data based on established principles of spectroscopy and extensive

literature on analogous compounds.

Introduction to (2-Methylisoindolin-5-yl)methanol
and the Imperative of Spectroscopic Analysis
(2-Methylisoindolin-5-yl)methanol, with the molecular formula C₁₀H₁₃NO and a molecular

weight of 163.22 g/mol , belongs to the isoindoline class of heterocyclic compounds.[1] The

isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of

therapeutic agents.[2][3] The presence of a reactive hydroxymethyl group and a tertiary amine
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within a semi-rigid bicyclic system makes it a versatile synthon for creating diverse chemical

libraries.

Accurate structural confirmation and purity assessment are paramount in any chemical

research and development pipeline. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the

cornerstones of this process. This guide will provide a detailed walkthrough of the expected

spectral data for (2-Methylisoindolin-5-yl)methanol and the rationale behind their

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of

an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily

¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of (2-Methylisoindolin-5-yl)methanol is expected to be highly

informative, with distinct signals for the aromatic, benzylic, N-methyl, and hydroxymethyl

protons. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often

used for compounds with exchangeable protons like the hydroxyl group, while chloroform-d

(CDCl₃) is also a common choice.[4]

Table 1: Predicted ¹H NMR Data for (2-Methylisoindolin-5-yl)methanol in CDCl₃ (Referenced

to TMS at 0.00 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Comparative
Insights

~7.2-7.3 m 3H Ar-H

The three

aromatic protons

on the benzene

ring are expected

to appear in this

region. Their

specific coupling

patterns will

depend on their

relative positions.

Similar

isoindoline

derivatives show

aromatic protons

in this range.[5]

~4.65 s 2H Ar-CH₂-OH

The benzylic

protons of the

hydroxymethyl

group are

expected to be a

singlet, as there

are no adjacent

protons to couple

with. The

electronegative

oxygen atom

shifts this signal

downfield.

~3.80 s 4H N-CH₂-Ar The four protons

of the two

methylene

groups in the

isoindoline ring
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are expected to

be magnetically

equivalent,

appearing as a

single sharp

singlet. In some

asymmetric

isoindoline

derivatives,

these protons

can become

diastereotopic

and appear as

two distinct

signals.[6]

~2.50 s 3H N-CH₃

The three

protons of the N-

methyl group are

expected to

appear as a

singlet. This

region is

characteristic of

N-alkyl groups.

~1.60 t (broad) 1H -OH The hydroxyl

proton is

exchangeable

and its chemical

shift can vary

with

concentration

and temperature.

It is expected to

be a broad

singlet or a triplet

if coupled to the

adjacent

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.researchgate.net/figure/N-methylene-signals-of-the-1-H-NMR-spectrum-of-compound-2a-DMSO-d-6_fig6_244288073
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2438985?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


methylene

protons. In

DMSO-d₆, this

peak is often

more distinct.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to

the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton

decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for (2-Methylisoindolin-5-yl)methanol in CDCl₃ (Referenced

to CDCl₃ at 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment
Rationale and Comparative
Insights

~140-145 Ar-C (quaternary)

The two quaternary aromatic

carbons attached to the

isoindoline nitrogen and the

hydroxymethyl group are

expected in this downfield

region.

~125-130 Ar-CH

The three aromatic methine

carbons will appear in this

range. Their precise shifts can

be predicted using

computational methods or by

comparison with similar

substituted benzenes.

~65 Ar-CH₂-OH

The benzylic carbon of the

hydroxymethyl group is

deshielded by the adjacent

oxygen atom.

~58 N-CH₂-Ar

The two equivalent methylene

carbons of the isoindoline ring

are expected in this region,

typical for carbons attached to

a nitrogen atom.

~42 N-CH₃

The carbon of the N-methyl

group is expected at this

upfield chemical shift.

Experimental Protocol for NMR Data Acquisition
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:
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Accurately weigh approximately 5-10 mg of (2-Methylisoindolin-5-yl)methanol.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.[7]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate

chemical shift referencing.[8]

Instrument Setup and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion

and resolution.[9]

Shim the magnetic field to obtain a sharp, symmetrical solvent peak.

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

due to the lower sensitivity of the ¹³C nucleus.

For unambiguous assignment, consider performing 2D NMR experiments such as COSY

(Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear

Single Quantum Coherence) to correlate directly bonded protons and carbons.

Sample Preparation Data Acquisition Data Analysis

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Add Internal Standard (TMS) Shim Magnetic Field Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire 2D Spectra (optional) Process Spectra (FT, Phasing) Integrate ¹H Signals Assign Peaks Confirm Structure

Click to download full resolution via product page

Caption: NMR experimental workflow from sample preparation to structural confirmation.
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Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule. It is based on the principle that molecules absorb

infrared radiation at specific frequencies corresponding to their vibrational modes.

Predicted IR Spectral Data
The IR spectrum of (2-Methylisoindolin-5-yl)methanol is expected to show characteristic

absorption bands for the O-H, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Bands for (2-Methylisoindolin-5-yl)methanol
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Wavenumber
(cm⁻¹)

Intensity Vibration
Functional
Group

Rationale and
Comparative
Insights

3200-3600 Strong, Broad O-H stretch Alcohol

The broadness

of this peak is

due to hydrogen

bonding.[10] In

the gas phase or

in a very dilute

non-polar

solvent, a

sharper peak

would be

observed.[11]

2950-2850 Medium C-H stretch
Aliphatic (CH₂,

CH₃)

These

absorptions are

characteristic of

sp³ hybridized C-

H bonds.

~3030 Weak-Medium C-H stretch Aromatic

This absorption

is characteristic

of sp² hybridized

C-H bonds on

the benzene ring.

1600, 1475 Medium-Weak C=C stretch Aromatic Ring

These two bands

are characteristic

of the benzene

ring.

1050-1150 Strong C-O stretch Primary Alcohol

The C-O

stretching

vibration of a

primary alcohol

typically appears

in this region.
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1200-1350 Medium C-N stretch Tertiary Amine

The C-N

stretching of the

tertiary amine in

the isoindoline

ring is expected

here.

Experimental Protocol for IR Data Acquisition
Sample Preparation:

For a solid sample, the KBr (potassium bromide) pellet method is common. A small

amount of the sample is ground with dry KBr powder and pressed into a thin, transparent

disk.

Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires

minimal sample preparation. The solid or liquid sample is placed directly on the ATR

crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight of the compound

and its fragmentation pattern, which can be used to deduce its structure.
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Predicted Mass Spectral Data
For (2-Methylisoindolin-5-yl)methanol (MW = 163.22), a high-resolution mass spectrometer

(HRMS) would be used to confirm the elemental composition.[5] Electrospray ionization (ESI) is

a soft ionization technique suitable for this polar molecule, and it is expected to produce a

prominent protonated molecular ion [M+H]⁺.

Table 4: Predicted Mass Spectral Peaks for (2-Methylisoindolin-5-yl)methanol (ESI-MS)

m/z (predicted) Ion Rationale for Formation

164.1073 [M+H]⁺

Protonated molecular ion. The

exact mass can be calculated

as C₁₀H₁₄NO⁺.

146.0968 [M+H - H₂O]⁺

Loss of a water molecule from

the protonated molecular ion, a

common fragmentation

pathway for alcohols.

132.0811 [M+H - CH₂O]⁺
Loss of formaldehyde from the

hydroxymethyl group.

118.0655 [C₈H₈N]⁺

A potential fragment resulting

from the cleavage of the

isoindoline ring.

Experimental Protocol for Mass Spectrometry Data
Acquisition
The choice of instrumentation and methodology can significantly impact the quality of the mass

spectral data.

Sample Preparation:

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid

to promote protonation.[12]
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Data Acquisition (LC-MS):

Inject the sample solution into a liquid chromatograph (LC) coupled to a mass

spectrometer (MS). The LC separates the analyte from any impurities.

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-

500).

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the

[M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.[13]

Sample Preparation Data Acquisition (LC-MS) Data Analysis

Prepare Dilute Solution Add Formic Acid Inject into LC Electrospray Ionization (ESI) Acquire Full Scan MS Acquire MS/MS (CID) Determine Molecular Weight Analyze Fragmentation Pattern Confirm Elemental Composition (HRMS)

Click to download full resolution via product page

Caption: Mass spectrometry workflow for molecular weight determination and structural

analysis.

Conclusion: A Synergistic Approach to Structural
Verification
The comprehensive spectroscopic analysis of (2-Methylisoindolin-5-yl)methanol requires a

synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a

unique piece of the structural puzzle, and together they allow for an unambiguous confirmation

of the molecule's identity and purity. The predicted data and protocols outlined in this guide

serve as a robust framework for researchers working with this compound, enabling them to

confidently characterize their materials and advance their scientific endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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